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An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,1-Benzisoxazole

Abstract

2,1-Benzisoxazole, also known as anthranil, is a heterocyclic aromatic compound featuring a

benzene ring fused to an isoxazole ring.[1][2] This scaffold is of significant interest to

researchers, scientists, and drug development professionals due to its presence in a wide array

of pharmacologically active molecules, including antipsychotic and anticonvulsant drugs.[2][3]

Its unique electronic structure and bonding characteristics are fundamental to its chemical

reactivity and biological activity. This technical guide provides a comprehensive overview of the

molecular structure, bonding, and spectroscopic properties of 2,1-benzisoxazole. It includes a

summary of quantitative structural data, detailed experimental protocols for its synthesis and

characterization, and graphical representations of synthetic pathways and analytical workflows

to support further research and development.

Molecular Structure and Bonding
2,1-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.[1]

The structure consists of a benzene ring fused to a 1,2-oxazole ring via the C-N bond.[4] This

fusion results in a bicyclic system that is relatively stable due to its aromaticity.[2]
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The fundamental physicochemical properties of 2,1-benzisoxazole are summarized in the table

below.

Property Value Reference

Molecular Formula C₇H₅NO [1][4]

Molecular Weight 119.12 g/mol [1]

CAS Number 271-58-9 [1]

Appearance
Clear yellow to brown-red

liquid
[4][5]

Density 1.183 g/mL at 25 °C [4]

Boiling Point 215 °C [4]

Refractive Index n20/D 1.584 [4]

Structural and Bonding Parameters
Detailed structural parameters such as bond lengths and angles are typically determined via X-

ray crystallography or computational modeling. While crystallographic data for the parent 2,1-

benzisoxazole is not readily available in the provided search results, data for its derivatives

offer significant insight into the core structure's geometry.

For instance, X-ray analysis of a 1,3-dihydro-2,1-benzisoxazole derivative revealed that the

nitrogen atom is highly pyramidal, with the sum of bond angles around it being 324.6°.[6] This

deviation from the 360° expected for a planar atom highlights the stereochemical

characteristics of the heterocyclic ring in its reduced form.[6]

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of 2,1-benzisoxazole and its

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The

chemical shifts provide information about the electronic environment of each nucleus.

Nucleus Chemical Shift (ppm) Reference

¹H NMR 7.0 - 8.5 [7][8][9]

¹³C NMR 113 - 165 [10][11]

Note: The specific chemical shifts and coupling patterns depend on the solvent used and the

substitution pattern on the benzisoxazole ring.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,1-benzisoxazole shows a molecular ion peak

corresponding to its molecular weight, confirming its elemental composition.[12]

Experimental Protocols
Synthesis of 2,1-Benzisoxazoles via Decyanative
Cyclization
This protocol describes an efficient, solvent-free synthesis of 2,1-benzisoxazoles from 2-

nitrophenyl acetonitriles at room temperature, promoted by trifluoromethanesulfonic acid

(TfOH).[13]

Materials:

Substituted 2-nitrophenyl acetonitrile (1.0 equiv)

Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)

Round-bottom flask

Magnetic stirrer and stir bar

Standard workup and purification supplies (e.g., ethyl acetate, saturated NaHCO₃ solution,

brine, anhydrous Na₂SO₄, silica gel for chromatography)
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Procedure:

To a round-bottom flask containing the 2-nitrophenyl acetonitrile derivative, add TfOH at

room temperature.[13]

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using

Thin Layer Chromatography (TLC).[13]

Upon completion, carefully quench the reaction by adding the mixture to a stirred, saturated

aqueous solution of NaHCO₃.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by flash column chromatography on silica gel to yield the pure 2,1-

benzisoxazole derivative.[13]

Protocol for NMR Spectroscopic Analysis
Procedure:

Dissolve approximately 5-10 mg of the purified 2,1-benzisoxazole sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[11]

Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase

correction, baseline correction) to obtain the final spectra for analysis.

Reaction Pathways and Analytical Workflows
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Visualizing reaction mechanisms and experimental workflows can clarify complex relationships

and procedures. The following diagrams were generated using the DOT language.

Proposed Mechanism for Decyanative Cyclization
The synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles is proposed to proceed

through an acid-promoted enolization, followed by intramolecular cyclization and a retro-Diels–

Alder-type elimination.[13]
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Caption: Proposed reaction mechanism for the synthesis of 2,1-benzisoxazoles.

General Workflow for Structural Characterization
The logical workflow for synthesizing and characterizing a novel 2,1-benzisoxazole derivative

typically involves synthesis, purification, and a suite of analytical techniques to confirm its

structure and purity.
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Caption: Standard workflow for synthesis and structural analysis of derivatives.

Conclusion
2,1-Benzisoxazole possesses a stable, aromatic heterocyclic structure that serves as a critical

pharmacophore in medicinal chemistry. Its bonding characteristics, elucidated through

spectroscopic and crystallographic methods, are key to understanding its reactivity and

potential as a building block for novel therapeutic agents. The experimental protocols and

logical workflows detailed in this guide provide a framework for researchers to synthesize,

characterize, and further investigate this important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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